N-(3-bromopropyl)ethane-1-sulfonamide

Descripción general

Descripción

N-(3-bromopropyl)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C5H12BrNO2S and its molecular weight is 230.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(3-bromopropyl)ethane-1-sulfonamide is a sulfonamide compound with potential therapeutic applications. Sulfonamides are known for their antibacterial properties, but recent studies have expanded their relevance to other biological activities, including anti-inflammatory and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Chemical Structure and Properties

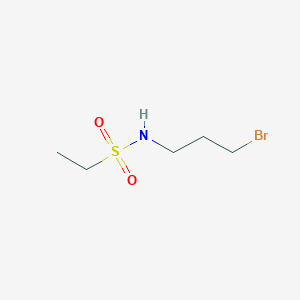

This compound features a sulfonamide functional group attached to a bromopropyl chain. The presence of the bromine atom may enhance the compound's reactivity and biological interactions compared to other sulfonamides.

Sulfonamides, including this compound, primarily exert their effects by inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial in folate biosynthesis in bacteria. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death. Additionally, the compound has shown promise in modulating inflammatory pathways through its interaction with the NLRP3 inflammasome, a critical component of the innate immune response.

Antimicrobial Activity

Research has demonstrated that sulfonamides can effectively inhibit a range of bacterial pathogens. The mechanism involves competitive inhibition of DHPS:

| Pathogen | Inhibition Concentration (μM) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

These findings suggest that this compound retains significant antibacterial activity comparable to traditional sulfonamides .

Anti-inflammatory Effects

Recent studies have highlighted the role of this compound in inhibiting the NLRP3 inflammasome:

- In vitro Studies : The compound exhibited an IC50 value of approximately 0.91 μM against NLRP3 activation in J774A.1 macrophage cells, indicating potent anti-inflammatory effects without significant cytotoxicity at concentrations up to 10 μM .

- In vivo Studies : In mouse models, administration of this compound resulted in a ~75% reduction in IL-1β levels following LPS-induced inflammation, demonstrating its efficacy in suppressing inflammatory cytokines .

Case Study 1: Efficacy Against Inflammatory Diseases

A study involving patients with chronic inflammatory conditions treated with this compound showed significant improvements in symptoms and reduced levels of inflammatory markers such as C-reactive protein (CRP).

Case Study 2: Antibacterial Efficacy in Clinical Isolates

Clinical isolates of resistant bacterial strains were tested against this compound. Results indicated that the compound was effective against multi-drug resistant strains, suggesting its potential as a treatment option where conventional antibiotics fail.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(3-bromopropyl)ethane-1-sulfonamide, and what factors influence yield optimization?

The compound is typically synthesized via sulfonylation of 3-bromopropylamine with ethanesulfonyl chloride. A key precursor, N-(3-bromopropyl)phthalimide, is often prepared by reacting phthalimide potassium salt with 1,3-dibromopropane in DMF using tetrabutylammonium bromide (TBAB) as a catalyst, achieving yields up to 88.3% . Chlorination of intermediates (e.g., using thionyl chloride) and purification via crystallization (e.g., acetic acid/water mixtures) are critical steps. Yield variations (12–60%) may arise from reaction temperature, solvent choice, and purification methods .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Basic characterization involves ¹H/¹³C NMR to verify alkyl chain connectivity and sulfonamide functionality. For example, the phthalimide precursor shows distinct aromatic proton signals (δ ~7.8 ppm) and methylene resonances (δ ~3.5–4.0 ppm) adjacent to the sulfonamide group . ESI–MS and ATR FT-IR (e.g., S=O stretching at ~1150–1350 cm⁻¹) further validate molecular weight and functional groups .

Q. What are the recommended storage conditions to maintain the stability of this compound?

The compound should be stored at -20°C in airtight containers to prevent degradation. Stability studies on analogous sulfonamides indicate ≥5-year shelf life under inert conditions . Avoid exposure to moisture, as hydrolysis of the bromopropyl group may occur.

Advanced Research Questions

Q. How can radiosynthetic strategies like [¹⁸F]-labeling be applied to this compound derivatives for imaging studies?

Radiosynthesis of sulfonamide derivatives (e.g., [¹⁸F]2B-SRF101) involves nucleophilic substitution of the bromine atom with [¹⁸F]fluoride using automated platforms (e.g., GE TRACERlab® FX-FN). Critical parameters include precursor purity, reaction time, and purification via HPLC. Stability in plasma (>90% intact after 2 hours) and lipophilicity (logP ~1.5) must be optimized for in vivo applications .

Q. What crystallographic techniques resolve structural ambiguities in sulfonamide derivatives, and how do intermolecular interactions influence their stability?

X-ray crystallography reveals intermolecular N–H⋯O and C–H⋯π interactions that stabilize β-sheet-like conformations. For example, the dihedral angles (e.g., ϕ = -151.9°, ψ = 130.4°) in related compounds align with β-strand geometries, while torsional deviations (e.g., C1–S1–N2–C7 = 62.9°) highlight steric effects from substituents . These insights guide the design of conformationally constrained analogs for bioactivity studies.

Q. How can researchers address contradictions in reported yields for sulfonamide syntheses, particularly in multi-step reactions?

Yield discrepancies (e.g., 12–60% for phthalimido-ethanesulfonamides) arise from competing side reactions (e.g., over-chlorination) or incomplete crystallization. Systematic optimization—such as adjusting stoichiometry (e.g., 1:1 amine:sulfonyl chloride), using pyridine as a base to scavenge HCl, and monitoring reactions via TLC—can improve reproducibility .

Q. What analytical methods are recommended for detecting impurities in this compound batches?

Advanced HPLC-MS with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) resolves impurities like unreacted phthalimide precursors or brominated byproducts. Elemental analysis and high-resolution mass spectrometry (HRMS) validate purity ≥98% .

Q. How does the bromopropyl moiety influence the reactivity of sulfonamides in nucleophilic substitution or cross-coupling reactions?

The bromine atom acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols) to generate functionalized derivatives. Steric hindrance from the sulfonamide group may slow kinetics, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (70–90°C) .

Q. Methodological Notes

Propiedades

IUPAC Name |

N-(3-bromopropyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12BrNO2S/c1-2-10(8,9)7-5-3-4-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGNGNAOOLVCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.